molecular formula C18H16N4O4S2 B2755099 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1260984-03-9

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2755099
CAS No.: 1260984-03-9
M. Wt: 416.47
InChI Key: FENXLZPGSWQUKH-UHFFFAOYSA-N
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Description

The compound “2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is a complex organic molecule that contains a thiophene moiety . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The specific molecular structure of this compound is not provided in the retrieved sources.


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of this compound are not provided in the retrieved sources.

Scientific Research Applications

Antitumor Activity

Several studies have explored the antitumor properties of thieno[3,2-d]pyrimidine derivatives. Compounds structurally related to 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide have shown potent anticancer activity. For instance, a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives demonstrated significant growth inhibition in various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, comparable to the effect of doxorubicin (Hafez & El-Gazzar, 2017).

Antioxidant Activity

Thieno[3,2-d]pyrimidine derivatives have also been studied for their antioxidant properties. For example, certain heterocycles derived from 2-acetylnaphthalene, structurally related to our compound of interest, exhibited promising antioxidant activity (Taha, 2012).

Antimicrobial Evaluation

The antimicrobial potential of compounds within the thieno[3,2-d]pyrimidine class has been investigated. A study involving the synthesis of [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, which are structurally similar to our compound of interest, reported mild antimicrobial activities in some derivatives (Gomha et al., 2018).

Anti-Inflammatory and Analgesic Properties

Research has also been conducted on the potential anti-inflammatory and analgesic effects of thieno[3,2-d]pyrimidine derivatives. Studies have shown that some compounds in this class exhibit analgesic and anti-inflammatory activities, with effects comparable to those of acetylsalicylic acid (Cannito et al., 1990).

Insecticidal Properties

Some thieno[3,2-d]pyrimidine derivatives have been evaluated for their insecticidal properties. A study involving the synthesis of various heterocycles, including thiophene and thieno[3,2-d]pyrimidine derivatives, assessed their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c1-11-9-14(20-26-11)19-15(23)10-22-13-5-8-28-16(13)17(24)21(18(22)25)6-4-12-3-2-7-27-12/h2-3,5,7-9,16H,4,6,10H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMNSUKFFMIWKF-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N4O4S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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